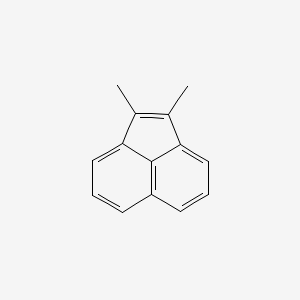

1,2-Dimethylacenaphthylene

Description

1,2-Dimethylacenaphthylene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a fused bicyclic acenaphthene core with methyl substituents at the 1- and 2-positions. For instance, the this compound derivative studied by Huang et al. (1994) exhibited asymmetric C–S bond lengths in its phenylthiiranium ion intermediate, attributed to crystal packing effects . This highlights the steric and electronic influence of methyl substituents on molecular conformations.

Properties

CAS No. |

18086-48-1 |

|---|---|

Molecular Formula |

C14H12 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

1,2-dimethylacenaphthylene |

InChI |

InChI=1S/C14H12/c1-9-10(2)13-8-4-6-11-5-3-7-12(9)14(11)13/h3-8H,1-2H3 |

InChI Key |

JGSMASRYITYKSR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC3=C2C1=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

1,2-Dimethylacenaphthylene can be synthesized through several methods. One common synthetic route involves the methylation of acenaphthylene. This process typically uses methylating agents such as methyl iodide or methyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is carried out under controlled conditions to ensure the selective formation of the 1,2-dimethyl derivative .

Industrial production methods for this compound often involve the catalytic hydrogenation of acenaphthylene followed by methylation. This approach allows for the large-scale production of the compound with high purity and yield.

Chemical Reactions Analysis

Scientific Research Applications

1,2-Dimethylacenaphthylene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-dimethylacenaphthylene involves its interaction with various molecular targets. The compound can intercalate into DNA, affecting the transcription and replication processes. Additionally, it can interact with enzymes involved in the metabolism of polycyclic aromatic hydrocarbons, influencing their activity and function .

Comparison with Similar Compounds

Table 1: Key Structural Parameters of Acenaphthene Derivatives

Key Findings:

Substituent Position and Planarity: The 3,8-dimethyl derivative (3,8-Dimethylacenaphthylene-1,2-dione) retains planarity in its naphthoquinone core, facilitating π-π stacking interactions in the crystal lattice . In contrast, the 1,2-dimethyl substitution in acenaphthene derivatives introduces steric hindrance, leading to asymmetric bond lengths . Acenaphthene (non-methylated, saturated core) adopts a non-planar structure due to the single bond between C1 and C2, reducing conjugation .

Electronic Effects :

Key Findings:

Synthetic Challenges :

- The 3,8-dimethyl derivative requires rigorous conditions (AlBr₃, low temperatures) and yields moderately (37%), reflecting steric challenges in functionalizing methyl-substituted PAHs .

- Methyl groups in this compound may hinder electrophilic attack, necessitating activated reagents or catalysts .

Reactivity Trends :

- Acenaphthene undergoes oxidation at the C1–C2 bond to form acenaphthylene, while methylated derivatives resist such transformations due to increased stability .

- Dichloro derivatives (e.g., 1,1-dichloro-1,2-dihydroacenaphthylene) exhibit enhanced reactivity in nucleophilic substitution compared to methylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.